Cas no 100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde)

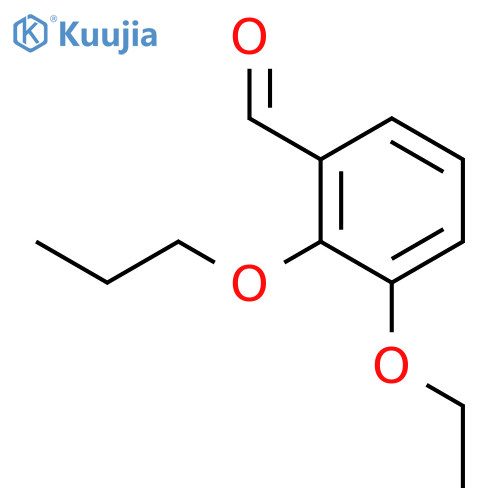

100256-89-1 structure

商品名:3-Ethoxy-2-propoxybenzaldehyde

3-Ethoxy-2-propoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,3-ethoxy-2-propoxy-

- 3-ETHOXY-2-PROPOXYBENZALDEHYDE

- DTXSID30397314

- CS-0221439

- EN300-09140

- Benzaldehyde, 3-ethoxy-2-propoxy-

- 100256-89-1

- Z55993022

- AKOS008963581

- 3-Ethoxy-2-propoxybenzaldehyde

-

- MDL: MFCD05263779

- インチ: 1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3

- InChIKey: NGLILBQTESXZCG-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=C(C=CC=C1OCC)C=O

計算された属性

- せいみつぶんしりょう: 208.10998

- どういたいしつりょう: 208.11

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.048

- ふってん: 313.8°Cat760mmHg

- フラッシュポイント: 134.5°C

- 屈折率: 1.518

- PSA: 35.53

- LogP: 2.68660

3-Ethoxy-2-propoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-09140-2.5g |

3-ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 95% | 2.5g |

$558.0 | 2023-10-28 | |

| Enamine | EN300-09140-10.0g |

3-ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 95% | 10g |

$1224.0 | 2023-05-01 | |

| Enamine | EN300-09140-0.5g |

3-ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 95% | 0.5g |

$197.0 | 2023-10-28 | |

| TRC | E676830-100mg |

3-Ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 100mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-09140-0.25g |

3-ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 95% | 0.25g |

$105.0 | 2023-10-28 | |

| Aaron | AR00022Z-100mg |

Benzaldehyde, 3-ethoxy-2-propoxy- |

100256-89-1 | 95% | 100mg |

$126.00 | 2025-01-20 | |

| Aaron | AR00022Z-5g |

Benzaldehyde, 3-ethoxy-2-propoxy- |

100256-89-1 | 95% | 5g |

$1160.00 | 2024-05-20 | |

| Aaron | AR00022Z-2.5g |

Benzaldehyde, 3-ethoxy-2-propoxy- |

100256-89-1 | 95% | 2.5g |

$793.00 | 2025-01-20 | |

| A2B Chem LLC | AA01599-500mg |

3-Ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 95% | 500mg |

$243.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4674-500.0mg |

3-ethoxy-2-propoxybenzaldehyde |

100256-89-1 | 95% | 500.0mg |

¥819.0000 | 2024-07-29 |

3-Ethoxy-2-propoxybenzaldehyde 関連文献

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

100256-89-1 (3-Ethoxy-2-propoxybenzaldehyde) 関連製品

- 492-88-6(3-Ethoxysalicylaldehyde)

- 86-51-1(2,3-Dimethoxybenzaldehyde)

- 57695-98-4(3-Methoxy-4-propoxybenzaldehyde)

- 67827-54-7(Benzaldehyde,2,4,5-triethoxy-)

- 66495-88-3(3-hydroxy-2-methoxybenzaldehyde)

- 7091-12-5(2-Propoxybenzaldehyde)

- 75792-35-7(3-methoxy-2-(propan-2-yloxy)benzaldehyde)

- 75792-34-6(3-ethoxy-2-methoxybenzaldehyde)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100256-89-1)3-Ethoxy-2-propoxybenzaldehyde

清らかである:99%

はかる:1g

価格 ($):166